1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime
CAS No.: 22919-58-0
Cat. No.: VC16114148
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22919-58-0 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 4-(C-ethyl-N-hydroxycarbonimidoyl)benzene-1,3-diol |
| Standard InChI | InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3 |
| Standard InChI Key | BYURKXUVPLZDSO-UHFFFAOYSA-N |
| Isomeric SMILES | CC/C(=N\O)/C1=C(C=C(C=C1)O)O |
| Canonical SMILES | CCC(=NO)C1=C(C=C(C=C1)O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 1-(2,4-dihydroxyphenyl)-1-propanone oxime, reflects its three key structural features:
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Propanone backbone: A three-carbon ketone (C3H6O) with a carbonyl group at position 1.
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2,4-Dihydroxyphenyl substituent: A benzene ring with hydroxyl groups at the 2 and 4 positions.
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Oxime functional group: A hydroxylamine derivative (-NOH) formed by the condensation of the ketone with hydroxylamine.
The molecular formula is hypothesized as C9H11NO3 (molecular weight: 181.19 g/mol), differing from its mono-hydroxylated analogs (C9H11NO2, 165.19 g/mol) due to the additional hydroxyl group.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols for 1-(2,4-dihydroxyphenyl)-1-propanone oxime are documented, analogous methods for mono-hydroxylated derivatives suggest the following route:
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Friedel-Crafts Acylation:
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Oximation:
Key Reaction Equation:
Reactivity Profile
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Chelation: The 2,4-dihydroxy and oxime groups enable metal ion coordination, analogous to salicylaldoximes .
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Tautomerism: The oxime group may exhibit keto-enol tautomerism, influencing solubility and stability .
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pH-Dependent Behavior: Deprotonation of phenolic hydroxyl groups (pKa ~9–10) and the oxime (pKa ~4–6) alters solubility and reactivity .
Physical and Chemical Properties
Comparative Physicochemical Data
Spectroscopic Features
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IR Spectroscopy:
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NMR (¹H):
Applications and Industrial Relevance
Pharmaceutical Intermediates
Oximes serve as precursors for nitriles, amines, and heterocycles. The 2,4-dihydroxy substitution may enhance bioactivity, as seen in:
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Antioxidant Agents: Phenolic hydroxyl groups scavenge free radicals .
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Enzyme Inhibitors: Chelation of metalloenzyme active sites (e.g., tyrosinase) .
Coordination Chemistry
The compound’s ability to bind transition metals (e.g., Cu²⁺, Fe³⁺) suggests applications in:
Patent Landscape
While no patents directly claim 1-(2,4-dihydroxyphenyl)-1-propanone oxime, related structures are protected for:
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